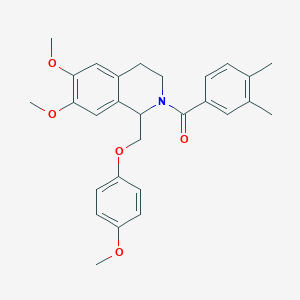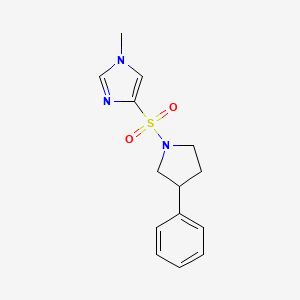
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that features a pyrimidine core substituted with a cyclopropyl group and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of palladium catalysts and boron reagents . The reaction conditions usually require a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen functionalities into the molecule.
Reduction: This reaction can remove oxygen functionalities or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
N-cyclopropyl-4-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds. Its cyclopropyl group and piperidine ring may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
N-cyclopropyl-4-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4.2ClH/c1-2-10(1)15-12-14-8-5-11(16-12)9-3-6-13-7-4-9;;/h5,8-10,13H,1-4,6-7H2,(H,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOFHAOFXEZRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-difluoromethanesulfonyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzamide](/img/structure/B2519515.png)





![Ethyl 4-[1-(methylamino)ethyl]benzoate hydrochloride](/img/structure/B2519525.png)
![4-tert-butyl-2-oxo-N-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2519526.png)

![2-{[4-(propan-2-yl)phenoxy]methyl}benzoic acid](/img/structure/B2519528.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2519535.png)
